Sevelamer carbonate
CAS No.: 845273-93-0
VCID: VC20744087
Molecular Formula: C7H14ClNO4
Molecular Weight: 211.64 g/mol
* For research use only. Not for human or veterinary use.

Description | What is Sevelamer Carbonate?Sevelamer carbonate is a non-absorbed, metal-free, calcium-free, phosphate-binding crosslinked polymer . It shares the same polymeric structure as sevelamer hydrochloride, but carbonate replaces chloride as the counterion . The sevelamer moiety includes a carbon backbone with multiple amine groups, each separated from the backbone by a single carbon atom . Mechanism of Action and PharmacodynamicsIn the intestine, sevelamer carbonate becomes protonated and binds to dietary phosphorus molecules through ionic and hydrogen interactions . This action reduces phosphorus levels within the gastrointestinal tract, decreasing dietary phosphorus absorption and serum phosphorus levels . Sevelamer carbonate also binds bile acids, increasing their fecal excretion and lowering low-density lipoprotein (LDL) and total serum cholesterol levels . Clinical EfficacySevelamer carbonate is effective in controlling serum phosphorus levels in patients with chronic kidney disease (CKD) . A study comparing sevelamer carbonate powder to sevelamer hydrochloride tablets found them equivalent in controlling serum phosphorus . The mean serum phosphorus during sevelamer carbonate powder treatment was 1.6 ± 0.5 mmol/L (5.0 ± 1.5 mg/dL), compared to 1.7 ± 0.4 mmol/L (5.2 ± 1.1 mg/dL) during sevelamer hydrochloride tablet treatment . Effects on Vascular Calcification: Clinical Trials and Research FindingsA randomized, double-blind, placebo-controlled, dose-ranging study demonstrated that both Genz-644470 and sevelamer carbonate effectively lowered serum phosphate levels in a dose-dependent manner in patients with chronic kidney disease on hemodialysis . Effects on Cholesterol: Side EffectsCommon side effects of sevelamer include nausea, vomiting, diarrhea, upset stomach, stomach pain, gas, and constipation . Serious side effects include trouble swallowing and severe constipation, which may lead to gastrointestinal issues such as inflammation, bleeding, sores, blockage, or a hole in the intestine . Drug Interactions and PrecautionsSevelamer may interfere with the absorption of fat-soluble vitamins A, D, and K . Monitoring of serum calcium is crucial, especially in patients at risk for QT interval prolongation, ventricular arrhythmias, or seizure disorders . Discontinuation of cinacalcet for at least 7 days is recommended before initiating sevelamer . Regulatory InformationSevelamer carbonate is indicated in the United States and European Union for controlling hyperphosphatemia in dialysis patients . In Europe, it is also indicated for predialysis patients with serum phosphorus levels higher than 1.78 mmol/L (5.5 mg/dL) . |
---|---|
CAS No. | 845273-93-0 |
Product Name | Sevelamer carbonate |
Molecular Formula | C7H14ClNO4 |
Molecular Weight | 211.64 g/mol |
IUPAC Name | carbonic acid;2-(chloromethyl)oxirane;prop-2-en-1-amine |
Standard InChI | InChI=1S/C3H5ClO.C3H7N.CH2O3/c4-1-3-2-5-3;1-2-3-4;2-1(3)4/h3H,1-2H2;2H,1,3-4H2;(H2,2,3,4) |
Standard InChIKey | PADGNZFOVSZIKZ-UHFFFAOYSA-N |
SMILES | C=CCN.C1C(O1)CCl.C(=O)(O)O |
Canonical SMILES | C=CCN.C1C(O1)CCl.C(=O)(O)O |
Synonyms | Carbonate, Sevelamer GT335 012 GT335-012 GT335012 Hydrochloride, Sevelamer RenaGel sevelamer sevelamer carbonate sevelamer hydrochloride |
PubChem Compound | 11593706 |
Last Modified | Sep 13 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume